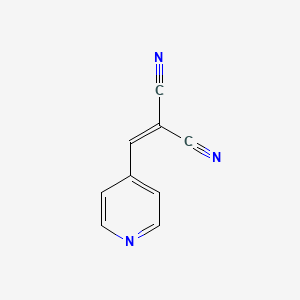1,1-dicyano-2-(pyridine-4-yl)ethylene
CAS No.: 63080-75-1
Cat. No.: VC2121548
Molecular Formula: C9H5N3
Molecular Weight: 155.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63080-75-1 |
|---|---|
| Molecular Formula | C9H5N3 |
| Molecular Weight | 155.16 g/mol |
| IUPAC Name | 2-(pyridin-4-ylmethylidene)propanedinitrile |
| Standard InChI | InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H |
| Standard InChI Key | VEURXLCIKUWIPW-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C=C(C#N)C#N |
| Canonical SMILES | C1=CN=CC=C1C=C(C#N)C#N |
Introduction
Chemical Identity and Structure
Basic Information
1,1-dicyano-2-(pyridine-4-yl)ethylene is an organic compound with a molecular formula of C9H5N3 and a molecular weight of 155.16 g/mol . The compound consists of a pyridine ring connected to a malononitrile group through a methylene bridge, creating a conjugated system with unique electronic properties.
Structural Characteristics
The structure features a pyridine ring with a methylidene group at the 4-position, which connects to a carbon bearing two cyano (nitrile) groups. This structural arrangement creates an extended π-conjugated system that influences its chemical reactivity and physical properties. The compound's structure can be represented by several notation systems as shown in Table 1.
Table 1: Structural Representation Systems
| Representation Type | Notation | Source |
|---|---|---|
| InChI | InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H | |
| InChIKey | VEURXLCIKUWIPW-UHFFFAOYSA-N | |
| SMILES | C1=CN=CC=C1C=C(C#N)C#N | |
| Canonical SMILES | N#CC(C#N)=CC=1C=CN=CC1 |
Nomenclature and Identification
Systematic Naming
The compound is known by several systematic names according to different chemical nomenclature systems. The IUPAC name is 2-(pyridin-4-ylmethylidene)propanedinitrile , which systematically describes its structure based on international naming conventions.
Alternative Names and Registry Information
This compound is registered in chemical databases under various synonyms and identification codes, as detailed in Table 2.
Table 2: Nomenclature and Identification Information
Physical and Chemical Properties
Physical Properties
The physical properties of 1,1-dicyano-2-(pyridine-4-yl)ethylene are crucial for understanding its behavior in various environments and applications. Based on available data, the compound has a high melting point exceeding 220°C , which indicates strong intermolecular forces in its crystal structure.
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 155.16 g/mol | |
| Melting Point | >220°C | |
| Physical State | Solid (inferred from high melting point) |
Structural Properties
The compound contains several key structural elements that contribute to its chemical behavior:
-
A pyridine ring, which is an electron-deficient aromatic heterocycle with basic properties due to the nitrogen atom
-
Two cyano (nitrile) groups, which are strong electron-withdrawing functionalities
-
A methylidene bridge connecting these groups, creating a conjugated system
This structural arrangement leads to a molecule with potentially interesting electronic properties, including electron delocalization across the conjugated system.
Chemical Characteristics
Functional Groups Analysis
1,1-dicyano-2-(pyridine-4-yl)ethylene contains several important functional groups that define its chemical behavior:
-
Pyridine ring: A six-membered aromatic heterocycle containing a nitrogen atom in the ring
-
Cyano/nitrile groups: Two C≡N triple bonds that act as strong electron-withdrawing groups
-
Carbon-carbon double bond: Connects the pyridine ring to the dicyano-substituted carbon
The presence of these functional groups suggests that the compound would exhibit reactivity typical of both pyridines and nitriles, potentially enhanced by the conjugation between these groups.
Comparative Analysis
When compared with related compounds, 1,1-dicyano-2-(pyridine-4-yl)ethylene represents an interesting hybrid structure combining features of both heterocyclic and nitrile chemistry. Its structure contains both the basic nitrogen of pyridine and the electron-withdrawing cyano groups, creating a molecule with potentially amphiphilic electronic properties.
Database Information
The compound has been documented in several major chemical databases, which serve as authoritative sources for its identification and properties. It was added to the PubChem database on August 8, 2005, with the most recent modification date of April 5, 2025 . This indicates ongoing interest in and updating of information related to this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume